4'-Pivaloyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This compound has garnered attention due to its potential therapeutic applications and its structural modifications that may enhance its efficacy and selectivity. Toremifene itself is known for its role in managing advanced breast cancer in postmenopausal women, functioning by modulating estrogen receptors and influencing cellular proliferation.
4'-Pivaloyloxy Toremifene is classified under the category of synthetic organic compounds, specifically as a SERM. Its molecular formula is with a molecular weight of approximately 506.08 g/mol . The compound is synthesized from Toremifene through a process involving the introduction of a pivaloyloxy group, which alters its pharmacokinetic properties and potentially its therapeutic profile.
The synthesis of 4'-Pivaloyloxy Toremifene typically involves the acylation of Toremifene with pivaloyl chloride. The general reaction can be summarized as follows:
This method allows for the controlled introduction of the pivaloyloxy group, enhancing the compound's stability and solubility .
The molecular structure of 4'-Pivaloyloxy Toremifene features a triphenylethylene backbone similar to that of Toremifene, with an additional pivaloyloxy group at the para position on one of the aromatic rings. This modification is expected to influence both its binding affinity to estrogen receptors and its metabolic stability.
4'-Pivaloyloxy Toremifene undergoes various chemical reactions typical for esters and aromatic compounds. Key reactions include:
These reactions are crucial for understanding its pharmacological profile and potential side effects.
The mechanism of action for 4'-Pivaloyloxy Toremifene is primarily through its interaction with estrogen receptors. Upon administration:
Quantitative studies indicate that metabolites like 4-hydroxytoremifene may possess enhanced antiestrogenic potency compared to the parent compound .
Relevant analyses include determining partition coefficients (log P) which indicate hydrophobicity, crucial for predicting bioavailability.
4'-Pivaloyloxy Toremifene has potential applications in:
4'-Pivaloyloxy Toremifene (CAS RN 177748-20-8) is systematically named as (E)-4-(4-chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate, reflecting its core structural features. Its molecular formula is C₃₁H₃₆ClNO₃, with an exact molecular mass of 506.08 g/mol (monoisotopic mass: 505.24 Da). The formula distribution comprises carbon (73.57%), hydrogen (7.17%), chlorine (7.00%), nitrogen (2.77%), and oxygen (9.49%) [1] [7] [10]. Key identifiers include:
Table 1: Key Identifiers of 4'-Pivaloyloxy Toremifene
Property | Value |
---|---|
CAS Registry Number | 177748-20-8 |
IUPAC Name | (E)-4-(4-chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate |
Molecular Formula | C₃₁H₃₆ClNO₃ |
SMILES | ClCC/C(C₁=CC=CC=C₁)=C(C₂=CC=C(C=C₂)OCCN(C)C)\C₃=CC=C(C=C₃)OC(C(C)(C)C)=O |
InChI Key | XFCLJVABOIYOMF-QPLCGJKRSA-N |
The molecular architecture integrates three aromatic rings, a chloroalkenyl chain, a dimethylaminoethoxy moiety, and the pivaloyl ester group—each critically influencing its physicochemical behavior [1] [7].
This compound exhibits a defined E-configuration (trans arrangement) across its central olefin bond, a stereochemical imperative shared with toremifene for effective estrogen receptor (ER) binding. The E-isomer positions the pivaloyloxy-bearing phenyl ring and the chloroalkyl chain diametrically, optimizing spatial orientation for target engagement. The Z-isomer (cis configuration) is sterically disfavored due to repulsion between the phenyl and p-chlorophenyl groups, reducing ER affinity. Nuclear Overhauser Effect (NOE) spectroscopy would confirm this geometry through absent cross-peaks between the olefinic proton (H-α/H-β) and ortho-aromatic protons [9] [10].
The pivaloyloxy moiety (-OC(O)C(CH₃)₃) at the 4'-position is a sterically hindered ester derivative of trimethylacetic acid. This group:
Deuterated modifications involve replacing exchangeable hydrogens with deuterium (²H), typically at metabolically vulnerable sites:
Table 2: Functional Group Roles in 4'-Pivaloyloxy Toremifene
Functional Group | Role | Impact on Properties |
---|---|---|
Pivaloyloxy ester | Prodrug linker | ↑ Lipophilicity; ↓ Premature hydrolysis |
Tertiary amine | Salt formation site | ↑ Water-solubility as citrate salt |
Chloroalkenyl chain | Electrophilic handle | Covalent ER modulation potential |
Aromatic rings | ER binding domain | π-Stacking with receptor residues |
4'-Pivaloyloxy Toremifene is a semi-synthetic derivative of toremifene (C₂₆H₂₈ClNO, MW 405.97 g/mol). Critical structural differences include:
Table 3: Structural Comparison with Toremifene
Parameter | Toremifene | 4'-Pivaloyloxy Toremifene | Consequence |
---|---|---|---|
Molecular weight | 405.97 g/mol | 506.08 g/mol | ↑ Tissue retention |
4'-Substituent | -OH | -OC(O)C(CH₃)₃ | ↓ Polarity; ↑ logP (5.7 vs 7.1) |
Active form | Direct-acting | Prodrug (requires hydrolysis) | Delayed ER modulation |
CYP3A4 susceptibility | High (to N-desmethyl) | Low (steric shielding) | ↓ First-pass metabolism |
Metabolic activation follows: 4'-Pivaloyloxy Toremifene → (esterase hydrolysis) → 4-Hydroxytoremifene → ER binding. The 4-hydroxytoremifene metabolite exhibits 64–158% higher ERα affinity (Ki ≈ 2–5 nM) than the parent toremifene (Ki ≈ 20 nM), positioning the pivaloyl prodrug as a targeted delivery strategy [9] [10].
Table 4: Metabolic Activation Pathway
Compound | Key Enzyme | Active Metabolite | ERα Affinity (Ki) |
---|---|---|---|
Toremifene | CYP3A4 (hydroxylation) | 4-Hydroxytoremifene | 2–5 nM |
4'-Pivaloyloxy Toremifene | Esterases | 4-Hydroxytoremifene | 2–5 nM |
N-Desmethyltoremifene | CYP3A4 (demethylation) | Not applicable (weak activity) | >100 nM |
This structural optimization leverages prodrug design to enhance bioavailability while maintaining the therapeutic SERM profile [1] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: